molecular formula C19H17N3O4 B14994174 Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate

Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate

Cat. No.: B14994174
M. Wt: 351.4 g/mol
InChI Key: QKUXMFFWAWSHPC-UHFFFAOYSA-N
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Description

Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-A]pyrimidine core, which is fused with a benzoate ester, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-A]pyrimidine core. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding is facilitated by the keto and amido groups in the compound, which form strong interactions with the enzyme’s active site residues . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate can be compared with other pyrido[1,2-A]pyrimidine derivatives:

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H17N3O4/c1-3-26-19(25)13-5-7-14(8-6-13)21-17(23)15-10-20-16-9-4-12(2)11-22(16)18(15)24/h4-11H,3H2,1-2H3,(H,21,23)

InChI Key

QKUXMFFWAWSHPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C

Origin of Product

United States

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